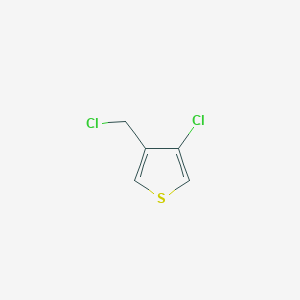

3-Chloro-4-(chloromethyl)thiophene

Description

Properties

IUPAC Name |

3-chloro-4-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXGWNUGSGFNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Chloro 4 Chloromethyl Thiophene

Electrophilic Aromatic Substitution Mechanisms on the Thiophene (B33073) Nucleus

The introduction of new substituents onto the thiophene ring of 3-Chloro-4-(chloromethyl)thiophene via electrophilic aromatic substitution (SEAr) is a key transformation. The regiochemical outcome of these reactions is dictated by the electronic effects of the existing chloro and chloromethyl groups.

Regioselectivity Directing Effects of Halogen and Chloromethyl Substituents

The directing effects of substituents in electrophilic aromatic substitution are a cornerstone of organic chemistry. youtube.com In the case of this compound, the chloro and chloromethyl groups exert competing electronic influences on the thiophene ring.

The chlorine atom, a halogen, is an electron-withdrawing group via induction due to its high electronegativity. However, it can also act as a weak resonance donor through its lone pairs of electrons. This dual nature typically makes halogens deactivating yet ortho, para-directing. In contrast, the chloromethyl group (-CH2Cl) is primarily an inductively electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. stackexchange.com

When both substituents are present on the thiophene ring, their combined influence determines the position of electrophilic attack. The chlorine at the 3-position and the chloromethyl group at the 4-position create a complex substitution pattern. Generally, electron-withdrawing groups direct incoming electrophiles to the meta position. However, the interplay between the inductive and resonance effects of the chloro group and the inductive effect of the chloromethyl group, along with the inherent reactivity of the thiophene ring, leads to a specific regioselectivity. The positions ortho and para to the activating group and meta to the deactivating group are generally favored. youtube.com The precise outcome can be influenced by the nature of the electrophile and the reaction conditions.

| Substituent | Electronic Effect | Directing Influence |

| Chloro (-Cl) | Inductively withdrawing, weakly resonance donating | ortho, para-directing (deactivating) |

| Chloromethyl (-CH2Cl) | Inductively withdrawing | meta-directing (deactivating) |

Correlation Between Electron Density Distribution and Site Reactivity

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electron distribution and predict the most reactive sites. researchgate.netxmu.edu.cn These calculations can map the electrostatic potential surface of the molecule, visually representing regions of higher and lower electron density. For this compound, the positions alpha to the sulfur atom (2- and 5-positions) are inherently more reactive in thiophenes. However, the substituents at the 3- and 4-positions modulate this reactivity. The electron-withdrawing effects of the substituents are expected to be most pronounced at the positions closest to them. Therefore, a careful analysis of the calculated electron densities at the unoccupied positions of the thiophene ring is necessary to predict the most likely site for electrophilic attack.

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group in this compound provides a reactive site for nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles.

Displacement by Diverse Nucleophiles (e.g., Amines, Thiols)

The chlorine atom of the chloromethyl group can be readily displaced by various nucleophiles, leading to the formation of a diverse array of derivatives. This reaction typically proceeds through an SN2 mechanism.

For instance, reactions with primary and secondary amines can yield the corresponding secondary and tertiary amines, respectively. cas.cn Similarly, thiols can react to form thioethers. cas.cn The reactivity of the chloromethyl group is enhanced by the adjacent thiophene ring, which can stabilize the transition state of the substitution reaction. The choice of solvent and base is crucial for optimizing these reactions, particularly when using less reactive nucleophiles. cas.cn

| Nucleophile | Product Type |

| Primary Amine (R-NH2) | Secondary Amine |

| Secondary Amine (R2NH) | Tertiary Amine |

| Thiol (R-SH) | Thioether |

| Carboxylate (R-COO-) | Ester |

| Phenolate (Ar-O-) | Aryl Ether |

Intramolecular Cyclization Reactions Leading to Fused Heterocyclic Systems

The presence of both a reactive chloromethyl group and a thiophene ring within the same molecule opens up the possibility of intramolecular cyclization reactions. rsc.orgmdpi.com If a suitable nucleophilic center is introduced elsewhere in the molecule, or if the thiophene ring itself can act as a nucleophile under certain conditions, cyclization can occur to form fused heterocyclic systems.

These reactions are powerful tools for the synthesis of complex polycyclic molecules containing a thiophene ring. The regioselectivity of the cyclization is determined by the length and nature of the tether connecting the chloromethyl group to the nucleophilic site, as well as the relative reactivity of the different positions on the thiophene ring.

Analogous Vicarious Nucleophilic Substitution (VNS) Processes

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile. organic-chemistry.orgwikipedia.org This reaction is particularly effective for electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.org While the primary focus of nucleophilic attack on this compound is the chloromethyl group, under specific conditions, VNS-type reactions on the thiophene ring could be envisioned, especially if the ring is further activated by electron-withdrawing groups.

In a typical VNS reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring. organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group, leading to the substitution of a hydrogen atom. nih.gov For a VNS reaction to occur on the thiophene ring of this compound, the ring would need to be sufficiently electron-poor to be susceptible to nucleophilic attack. The presence of the chloro and chloromethyl groups does decrease the electron density, but additional activating groups would likely be necessary for a successful VNS reaction.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with broad applications in materials science and pharmaceutical development. dntb.gov.ua

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane and an organic halide or triflate, enabling the formation of a new carbon-carbon single bond. libretexts.orgyoutube.com The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov

Despite the broad utility of this reaction for various heteroaryl halides, specific studies detailing the Suzuki-Miyaura coupling of this compound, including reaction conditions, yields, and mechanistic insights, are not available.

Other Catalytic Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, various other transition-metal-catalyzed cross-coupling methods are employed for functionalizing aromatic systems. These include but are not limited to, copper-catalyzed and photoredox-catalyzed C-S cross-coupling reactions for the formation of thioethers. nih.govnih.gov Additionally, nickel-catalyzed cross-coupling of chlorosilanes and C-H arylation of substituted thiophenes have been reported for other derivatives. clockss.orgresearchgate.net

However, documented examples and mechanistic investigations of these alternative coupling methodologies specifically applied to this compound are absent from the available literature.

Oxidation Reactions Involving the Thiophene Ring

The oxidation of the sulfur atom in the thiophene ring is a fundamental transformation that leads to the formation of sulfoxides and sulfones. These oxidized derivatives have distinct chemical properties and are valuable intermediates in organic synthesis.

Formation of Sulfoxide (B87167) and Sulfone Derivatives

The oxidation of sulfides to sulfoxides and subsequently to sulfones can be achieved using various oxidizing agents. Reagents such as hydrogen peroxide, often in the presence of a metal catalyst, are commonly used. organic-chemistry.org The selectivity of the reaction, yielding either the sulfoxide or the sulfone, can often be controlled by the choice of oxidant, stoichiometry, and reaction conditions. organic-chemistry.org

Specific protocols and research findings on the controlled oxidation of the thiophene sulfur in this compound to its corresponding sulfoxide and sulfone derivatives have not been reported.

Intramolecular Acylation Reactions of Thienyl-Substituted Intermediates

Intramolecular Friedel-Crafts acylation is a common method for constructing cyclic ketones, where an aromatic ring acts as a nucleophile to attack an acyl group within the same molecule. masterorganicchemistry.com This reaction is typically promoted by a Lewis acid or a strong protic acid. masterorganicchemistry.com The success and regioselectivity of such cyclizations depend on the nature of the aromatic ring, the length and composition of the tether connecting the reacting moieties, and the reaction conditions.

There are no available studies or data concerning the synthesis of thienyl-substituted intermediates derived from this compound or their subsequent use in intramolecular acylation reactions.

Advanced Spectroscopic Characterization of 3 Chloro 4 Chloromethyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the 3-Chloro-4-(chloromethyl)thiophene molecule can be determined.

In the ¹H-NMR spectrum of a substituted thiophene (B33073), the chemical shifts of the ring protons are influenced by the electronic effects of the substituents. For a compound like this compound, two distinct signals corresponding to the two protons on the thiophene ring would be expected. The electronegative chlorine atom at the 3-position and the chloromethyl group at the 4-position will deshield the adjacent ring protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted thiophene.

For comparison, the protons of unsubstituted thiophene resonate at approximately 7.12 and 7.33 ppm. chemicalbook.com In the case of 3-chlorothiophene (B103000), the proton at the 2-position appears around 7.2 ppm, the proton at the 5-position around 7.0 ppm, and the proton at the 4-position around 7.1 ppm. The chloromethyl group is also expected to produce a singlet in the spectrum, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the thiophene ring.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~7.3-7.5 | Doublet |

| H-5 | ~7.1-7.3 | Doublet |

| -CH₂Cl | ~4.7-4.9 | Singlet |

Note: These are estimated values based on the analysis of related structures.

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are anticipated: four for the thiophene ring carbons and one for the chloromethyl carbon. The carbon atoms directly bonded to the chlorine atoms (C-3 and the chloromethyl carbon) will be significantly deshielded. The other ring carbons will also experience shifts based on their proximity to the electron-withdrawing substituents.

For reference, the carbon atoms in unsubstituted thiophene appear at approximately 125.6 ppm (C-2, C-5) and 127.4 ppm (C-3, C-4). In 3-chlorothiophene, the carbon signals are observed at approximately 121.3 ppm (C-4), 125.7 ppm (C-2), 127.1 ppm (C-5), and 130.3 ppm (C-3). The signal for the chloromethyl carbon is expected to appear in the range of 40-45 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~126-128 |

| C-3 | ~131-133 |

| C-4 | ~138-140 |

| C-5 | ~124-126 |

| -CH₂Cl | ~42-46 |

Note: These are estimated values based on the analysis of related structures.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound, allowing for the determination of its elemental formula (C₅H₄Cl₂S). The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The theoretical monoisotopic mass of this compound is approximately 165.9411 Da.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized sample of this compound and for identifying any byproducts or impurities. The mass spectrum obtained from GC-MS would show the molecular ion peak and characteristic fragment ions. Key fragmentation pathways would likely involve the loss of a chlorine atom, a chloromethyl radical, or the entire chloromethyl group, leading to the formation of stable thiophene-based cations. For instance, the mass spectrum of 2-(chloromethyl)thiophene (B1266113) shows a prominent molecular ion peak at m/z 132 and a base peak corresponding to the loss of chlorine. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are complementary, as some vibrations may be more prominent in one type of spectrum than the other.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the thiophene ring, C-Cl bonds, and the CH₂ group. Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3100 cm⁻¹

C-H stretching (aliphatic): Around 2950-2850 cm⁻¹

C=C stretching (thiophene ring): In the region of 1500-1400 cm⁻¹

C-S stretching (thiophene ring): Around 850-600 cm⁻¹

C-Cl stretching: Typically in the range of 800-600 cm⁻¹

The analysis of the vibrational spectra of related compounds, such as 2-thiophenecarboxylic acid, shows characteristic C-C stretching vibrations in the IR spectrum at 1528 and 1352 cm⁻¹, and C-S stretching modes have been observed between 710 and 687 cm⁻¹. iosrjournals.org

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | ~3100 | IR, Raman |

| Aliphatic C-H Stretch | ~2950 | IR, Raman |

| Thiophene Ring C=C Stretch | ~1550-1400 | IR, Raman |

| CH₂ Bend (Scissoring) | ~1450 | IR |

| Thiophene Ring Breathing | ~1360 | Raman |

| C-S Stretch | ~850-650 | IR, Raman |

| C-Cl Stretch | ~750-600 | IR, Raman |

Note: These are estimated values based on the analysis of related structures.

Assignment of Characteristic Vibrational Modes and Functional Group Identification

The vibrational spectrum of this compound, typically analyzed using Fourier Transform Infrared (FTIR) and Raman spectroscopy, is characterized by the distinct contributions of the thiophene ring and its substituents: the chloro and chloromethyl groups. While direct experimental spectra for this specific compound are not widely published, a detailed assignment of its characteristic vibrational modes can be predicted based on extensive studies of related thiophene derivatives and theoretical calculations. jchps.comnih.govnih.gov

The vibrational modes can be categorized based on the functional groups present in the molecule:

Thiophene Ring Vibrations: The fundamental vibrations of the thiophene ring include C-H stretching, C=C stretching, C-C stretching, C-S stretching, and various in-plane and out-of-plane bending modes. The substitution pattern on the thiophene ring significantly influences the position and intensity of these bands. ep2-bayreuth.de

C-H Vibrations: The aromatic C-H stretching vibrations of the thiophene ring are expected to appear in the region of 3100-3000 cm⁻¹.

C=C and C-C Ring Stretching: The stretching vibrations of the C=C and C-C bonds within the thiophene ring typically occur in the 1600-1300 cm⁻¹ range. These bands are often strong in the Raman spectrum. ep2-bayreuth.de

C-S Stretching: The C-S stretching vibrations are characteristic of the thiophene ring and usually appear at lower frequencies, typically in the 850-600 cm⁻¹ region. ep2-bayreuth.de

Chloromethyl Group (-CH₂Cl) Vibrations: The chloromethyl substituent introduces its own set of characteristic vibrations. These include the symmetric and asymmetric stretching of the C-H bonds, scissoring, wagging, twisting, and rocking modes of the CH₂ group, and the C-Cl stretching vibration. The C-Cl stretch of the chloromethyl group is anticipated in the 750-650 cm⁻¹ range.

C-Cl (Ring) Vibration: The stretching vibration of the chlorine atom directly attached to the thiophene ring is expected in the 800-600 cm⁻¹ region. The exact position can be influenced by coupling with other vibrational modes.

A predicted assignment of the major vibrational modes for this compound is presented in the table below. These assignments are based on theoretical studies and experimental data from analogous substituted thiophenes. jchps.comnih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3080 | Thiophene Ring |

| Asymmetric CH₂ Stretch | 2980 - 2960 | Chloromethyl Group |

| Symmetric CH₂ Stretch | 2900 - 2880 | Chloromethyl Group |

| C=C Ring Stretch | 1550 - 1500 | Thiophene Ring |

| CH₂ Scissoring | 1470 - 1440 | Chloromethyl Group |

| C-C Ring Stretch | 1400 - 1350 | Thiophene Ring |

| CH₂ Wagging | 1300 - 1250 | Chloromethyl Group |

| In-plane C-H Bending | 1200 - 1150 | Thiophene Ring |

| Out-of-plane C-H Bending | 950 - 850 | Thiophene Ring |

| C-S Ring Stretch | 850 - 800 | Thiophene Ring |

| C-Cl (Ring) Stretch | 780 - 720 | Chloro Group |

| C-Cl (CH₂) Stretch | 730 - 680 | Chloromethyl Group |

| Ring Deformation | Below 600 | Thiophene Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the electronic spectrum is dominated by π → π* transitions within the conjugated thiophene ring. nii.ac.jp

The substitution of the thiophene ring with a chloro and a chloromethyl group is expected to influence the position and intensity of the absorption bands. The chlorine atom, being an auxochrome, can cause a bathochromic (red) shift of the absorption maximum (λmax) due to the interaction of its lone pair of electrons with the π-system of the thiophene ring. The chloromethyl group, being primarily an alkyl halide substituent, is expected to have a less pronounced effect on the electronic transitions compared to the directly conjugated chlorine atom.

Based on studies of various substituted thiophenes, the primary absorption band for this compound is predicted to occur in the ultraviolet region. nii.ac.jp The electronic transitions are influenced by the solvent polarity, with more polar solvents potentially causing a slight shift in the absorption maxima.

The expected electronic absorption properties are summarized in the table below. The predicted λmax values are based on the known absorption characteristics of similar chlorinated and alkylated thiophenes. nii.ac.jpnist.gov

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

| π → π* | 240 - 260 | 5000 - 10000 | Hexane/Ethanol |

The study of the electronic absorption properties is crucial for applications where the molecule's interaction with light is important, such as in the development of novel organic electronic materials. The precise characterization of these properties through UV-Vis spectroscopy is a fundamental step in understanding the photophysical behavior of this compound.

Computational Chemistry Studies on 3 Chloro 4 Chloromethyl Thiophene

Theoretical Mechanistic Investigations of Reaction Pathways

Computational chemistry has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. In the absence of direct experimental studies on the cycloaddition reactions of 3-Chloro-4-(chloromethyl)thiophene, theoretical investigations provide a valuable framework for predicting its reactivity and selectivity. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction, identify transition states, and calculate activation energies. semanticscholar.orgnih.gov This section will focus on the theoretical prediction of regioselectivity and stereoselectivity in cycloaddition reactions involving thiophene (B33073) derivatives, which can serve as a model for understanding the potential behavior of this compound.

Prediction of Regioselectivity and Stereoselectivity in Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are of significant interest in synthetic chemistry for their ability to form cyclic compounds with a high degree of control over the spatial arrangement of atoms. numberanalytics.comwikipedia.org When both the diene and the dienophile are unsymmetrical, the reaction can lead to different regioisomers and stereoisomers. Computational methods are instrumental in predicting which of these isomers will be preferentially formed. semanticscholar.orgmdpi.com

Regioselectivity:

The regioselectivity of a cycloaddition reaction is determined by the relative orientation of the reacting molecules. In the context of a Diels-Alder reaction involving a substituted thiophene, the substituents on both the thiophene ring and the dienophile direct the addition to a specific position. Frontier Molecular Orbital (FMO) theory is a key concept used to rationalize and predict regioselectivity. wikipedia.orgmdpi.com The theory posits that the reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regioisomer is the one that results from the orientation that maximizes the overlap between the orbitals with the largest coefficients.

For instance, in the Diels-Alder reaction between an unsymmetrical diene and dienophile, two possible regioisomeric products can be formed. DFT calculations can be used to determine the activation energies for the transition states leading to each product. The product with the lower activation energy is predicted to be the major product.

Table 1: Hypothetical Activation Energies for Regioisomeric Transition States in a Diels-Alder Reaction of a Substituted Thiophene

| Transition State | Regioisomer | Calculated Activation Energy (kcal/mol) |

| TS1 | ortho | 25.3 |

| TS2 | meta | 28.1 |

This table is illustrative and based on general findings in computational studies of Diels-Alder reactions. The values are not specific to this compound.

In this hypothetical example, the lower activation energy for TS1 suggests that the ortho regioisomer would be the kinetically favored product.

Stereoselectivity:

Stereoselectivity in cycloaddition reactions refers to the preferential formation of one stereoisomer over another. In the context of the Diels-Alder reaction, this often pertains to the formation of endo or exo products. The endo product is generally favored due to secondary orbital interactions, a concept also explained by FMO theory. These are stabilizing interactions between the substituent on the dienophile and the developing π-system of the diene, which are present in the endo transition state but absent in the exo transition state.

Computational studies can quantify the energy difference between the endo and exo transition states. The stereochemical outcome is then predicted based on these energy differences.

Table 2: Hypothetical Relative Energies for Endo and Exo Transition States in a Diels-Alder Reaction of a Substituted Thiophene

| Transition State | Stereoisomer | Calculated Relative Energy (kcal/mol) |

| TS_endo | endo | 0.0 |

| TS_exo | exo | +2.5 |

This table is illustrative and based on general findings in computational studies of Diels-Alder reactions. The values are not specific to this compound.

The data in this hypothetical table indicates that the endo transition state is lower in energy, suggesting that the endo product will be the major stereoisomer formed under kinetic control.

While no specific computational studies on the cycloaddition reactions of this compound have been reported, the principles and methodologies described above are generally applicable. The presence of the chloro and chloromethyl substituents on the thiophene ring is expected to significantly influence its electronic properties and, consequently, the regioselectivity and stereoselectivity of its cycloaddition reactions. Theoretical investigations would be invaluable in predicting these outcomes and guiding synthetic efforts.

Synthetic Applications of 3 Chloro 4 Chloromethyl Thiophene in Organic Chemistry

Role as a Key Building Block for Diverse Heterocyclic Systems

3-Chloro-4-(chloromethyl)thiophene is a versatile bifunctional reagent that serves as a crucial starting material for the synthesis of a variety of complex heterocyclic structures. Its reactivity, stemming from the presence of both a halogenated thiophene (B33073) ring and a reactive chloromethyl group, allows for sequential and controlled modifications, making it an attractive building block for advanced organic synthesis.

Synthesis of Advanced Thiophene Derivatives

The inherent reactivity of the chloromethyl group in this compound provides a direct route for the introduction of various functionalities onto the thiophene core. This reactive site is susceptible to nucleophilic substitution, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This property is instrumental in the synthesis of a wide array of advanced thiophene derivatives with potential applications in medicinal chemistry and materials science.

For instance, reaction with nucleophiles such as cyanides, amines, alkoxides, and thiolates can introduce nitrile, amino, ether, and thioether moieties, respectively. These transformations are fundamental in creating a diverse library of substituted thiophenes. The resulting derivatives can then undergo further modifications, such as transformations of the newly introduced functional group or reactions involving the chloro-substituent on the thiophene ring, to yield highly functionalized and complex molecules.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Functional Group |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |

| Amine | Ammonia (B1221849) (NH₃), Primary/Secondary Amines | Amino (-CH₂NRR') |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-CH₂OCH₃) |

| Thiolate | Sodium Thiophenolate (NaSPh) | Thioether (-CH₂SPh) |

| Azide | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |

Construction of Fused Thiophene Scaffolds (e.g., Pyrimidine, Pyridine (B92270) Analogues)

The bifunctional nature of this compound is particularly advantageous for the construction of fused heterocyclic systems, where the thiophene ring is annulated with another heterocyclic ring. These fused systems are of significant interest due to their prevalence in pharmacologically active compounds and organic electronic materials.

The synthesis of thieno[3,4-c]pyrimidine and thieno[3,4-c]pyridine (B8695171) analogues can be envisioned starting from this compound. A general and plausible synthetic strategy involves a two-step process. The initial step is the conversion of the chloromethyl group into a suitable functional group that can participate in a subsequent cyclization reaction. For example, the chloromethyl group can be transformed into an aminomethyl or a cyanomethyl group.

Preparation of Functional Polymeric and Advanced Materials

The reactivity of this compound also lends itself to the synthesis of functional polymers and advanced materials. The chloromethyl group can act as a site for polymerization or for grafting onto other polymer backbones. For instance, it can undergo reactions typical of benzyl (B1604629) chlorides, such as Friedel-Crafts alkylations or conversion to a Grignard reagent, which can then be used in polymerization reactions.

Furthermore, the chloro substituent on the thiophene ring can participate in cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for the formation of carbon-carbon bonds and the synthesis of conjugated polymers. Polythiophenes are a well-studied class of conducting polymers with applications in organic electronics. The presence of both the chloro and chloromethyl groups on the thiophene ring of this compound offers multiple points for polymerization, potentially leading to the formation of cross-linked or hyperbranched polymers with unique electronic and physical properties.

Precursor for the Introduction of Diverse Functional Groups

The utility of this compound extends beyond its direct use as a building block. It also serves as a valuable precursor for the introduction of a wide range of functional groups onto the thiophene scaffold, further expanding its synthetic utility.

Derivatization Strategies via the Chloromethyl Moiety

The chloromethyl group is a highly versatile handle for chemical modification. As previously mentioned, it readily undergoes nucleophilic substitution reactions. This allows for the straightforward introduction of a vast array of functional groups, including but not limited to:

Oxygen Nucleophiles: Alcohols and phenols can displace the chloride to form ethers.

Nitrogen Nucleophiles: Ammonia, primary, and secondary amines yield the corresponding amines. Azide substitution followed by reduction provides a route to primary amines.

Sulfur Nucleophiles: Thiols and thiophenols react to form thioethers.

Carbon Nucleophiles: Cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Grignard reagents and other organometallic species can be used to form new carbon-carbon bonds.

These derivatization strategies allow chemists to tailor the properties of the resulting thiophene compounds for specific applications.

Table 2: Functional Group Interconversions via the Chloromethyl Group

| Starting Material | Reagent(s) | Product Functional Group |

| -CH₂Cl | R-OH / Base | Ether (-CH₂OR) |

| -CH₂Cl | R₂NH | Tertiary Amine (-CH₂NR₂) |

| -CH₂Cl | NaCN | Nitrile (-CH₂CN) |

| -CH₂CN | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂CH₂NH₂) |

| -CH₂CN | H₃O⁺ / Heat | Carboxylic Acid (-CH₂COOH) |

Intermediates in the Synthesis of Organic Electronic Components

Thiophene-based materials are at the forefront of research in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electronic properties of these materials are highly dependent on their molecular structure, particularly the nature and position of substituents on the thiophene ring.

This compound serves as a valuable intermediate in the synthesis of tailored organic electronic components. The ability to introduce a variety of functional groups via the chloromethyl moiety allows for the fine-tuning of the electronic properties of the resulting thiophene derivatives. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels of the molecule, which is crucial for optimizing charge injection and transport in electronic devices. Furthermore, the chloro substituent can be utilized in cross-coupling reactions to extend the π-conjugation of the system, a key strategy for developing high-performance organic semiconductors. The versatility of this compound makes it a promising platform for the development of novel materials for the next generation of organic electronic devices.

Preparation of Thiophene-Based Azo Scaffolds and Dyes

The synthesis of azo dyes and scaffolds derived from this compound is an area of interest due to the potential for creating novel colorants and functional materials. The general strategy involves the transformation of the starting material into a suitable diazo component or a coupling partner. While direct diazotization of this compound is not feasible, it can be converted into an amino derivative, which can then be diazotized and coupled with various aromatic or heterocyclic compounds to produce azo dyes.

A plausible synthetic route would involve the conversion of the chloromethyl group to a more stable substituent, followed by nitration and subsequent reduction to an amine. For instance, the chloromethyl group can be converted to a methyl group. Nitration of the resulting 3-chloro-4-methylthiophene would likely yield a mixture of nitro isomers, with the position of nitration being influenced by the directing effects of the chloro and methyl substituents. The desired nitro-substituted thiophene can then be reduced to the corresponding aminothiophene. This amino derivative serves as the precursor for the diazonium salt.

The general procedure for forming the azo dye involves dissolving the aminothiophene in an acidic medium, followed by treatment with a source of nitrous acid, such as sodium nitrite, at low temperatures (0-5 °C) to form the diazonium salt. This salt is then reacted with a suitable coupling component, such as a phenol, aniline (B41778), or another active methylene (B1212753) compound, to yield the final azo dye. unb.canih.govresearchgate.net The specific color and properties of the resulting dye are determined by the electronic nature of the substituents on both the thiophene ring and the coupling partner. nih.gov

For example, coupling of a diazonium salt derived from a substituted aminothiophene with various aniline derivatives can lead to the formation of a range of azo dyes with different colors and properties. nih.gov The reaction conditions, such as pH and solvent, play a crucial role in the success of the coupling reaction. unb.ca

Table 1: Hypothetical Thiophene-Based Azo Dyes from 3-Amino-4-chlorothiophene Derivatives

| Diazo Component Precursor | Coupling Component | Resulting Azo Dye Structure (Hypothetical) |

| 3-Amino-4-chlorothiophene | Phenol | 2-((4-Chloro-3-thienyl)diazenyl)phenol |

| 3-Amino-4-chlorothiophene | N,N-Dimethylaniline | 4-((4-Chloro-3-thienyl)diazenyl)-N,N-dimethylaniline |

| 3-Amino-4-chlorothiophene | Naphth-2-ol | 1-((4-Chloro-3-thienyl)diazenyl)naphthalen-2-ol |

Note: The structures presented are hypothetical and serve to illustrate the general scaffold that could be obtained.

Strategies for Stereoselective and Regioselective Synthesis of Complex Target Molecules

The presence of two distinct reactive sites in this compound—the C-Cl bond on the aromatic ring and the C-Cl bond in the chloromethyl group—allows for selective functionalization, which is a cornerstone of regioselective synthesis. Furthermore, the thiophene scaffold can be incorporated into chiral ligands for use in stereoselective transformations.

The regioselective functionalization of substituted thiophenes is a well-established strategy for the synthesis of complex molecules. rsc.orgacs.orgresearchgate.net In the case of 3,4-disubstituted thiophenes, the electronic and steric properties of the substituents dictate the position of further substitution. rsc.org For instance, the chloromethyl group in this compound can undergo nucleophilic substitution reactions, while the chloro group on the thiophene ring can participate in cross-coupling reactions. This differential reactivity allows for a stepwise and controlled introduction of various functional groups.

While specific examples of stereoselective synthesis originating directly from this compound are not extensively documented in readily available literature, the broader field of thiophene chemistry offers insights into how such a compound could be utilized. Chiral ligands based on the thiophene framework are known to be effective in asymmetric catalysis. nih.govresearchgate.netkoreascience.krrsc.org For example, C2-symmetric bis(oxazolinyl)thiophene ligands have been successfully employed in copper-catalyzed asymmetric Friedel-Crafts alkylations. nih.gov

A potential strategy for employing this compound in stereoselective synthesis would be to first convert it into a chiral thiophene derivative. This could be achieved by reacting the chloromethyl group with a chiral nucleophile or by using the thiophene as a scaffold to build a chiral ligand. For instance, the chloromethyl group could be reacted with a chiral amine or alcohol to introduce a stereocenter. Subsequent reactions on the thiophene ring could then be influenced by this chiral auxiliary, leading to stereoselective outcomes.

Table 2: Potential Chiral Ligands and Intermediates from Thiophene Derivatives

| Thiophene Precursor | Chiral Auxiliary/Reagent | Potential Chiral Product | Application |

| Thiophene-2,5-dicarboxylic acid | Chiral amino alcohols | 2,5-Bis(oxazolinyl)thiophene | Asymmetric Friedel-Crafts alkylation nih.gov |

| 3-Hydroxythiophene-2-carbaldehyde | (S)-t-Leucinol | Chiral Schiff base ligand | Asymmetric oxidation of sulfides koreascience.kr |

| 3-Substituted thiophene | Chiral sulfoxide (B87167) substituent | Chiral polythiophene | Chiral materials rsc.org |

The development of such strategies would enable the synthesis of enantiomerically enriched complex molecules, which is of paramount importance in medicinal chemistry and materials science. rroij.comnih.gov The ability to control both the regioselectivity of reactions on the thiophene ring and the stereochemistry of newly formed centers is a key goal in modern organic synthesis. imperfectpharmacy.shop

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Protocols for Chloromethylation

The traditional chloromethylation of thiophenes often involves the use of hazardous reagents and solvents, leading to environmental concerns and the generation of significant waste. Future research is increasingly focused on the development of greener and more sustainable synthetic protocols.

One promising area is the use of phase-transfer catalysis (PTC) . This technique facilitates the reaction between reactants in different phases (e.g., aqueous and organic), often allowing for the use of water as a solvent and reducing the need for volatile organic compounds (VOCs). For instance, the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst in the chloromethylation of 2-chlorothiophene (B1346680) with paraformaldehyde and concentrated hydrochloric acid has been shown to achieve high yields. nbinno.com

Future research in this area will likely focus on:

The design of novel, highly efficient, and recyclable phase-transfer catalysts and ionic liquids specifically tailored for the chloromethylation of substituted thiophenes.

The exploration of solvent-free reaction conditions, where the reactants themselves act as the solvent, further minimizing waste.

The use of alternative and less hazardous chloromethylating agents to replace traditional reagents like formaldehyde (B43269) and hydrogen chloride.

| Catalyst Type | Example | Potential Advantages |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Use of aqueous media, reduced VOCs, high yields. nbinno.com |

| Ionic Liquid | Imidazolium-based salts | Low volatility, recyclability, can act as both catalyst and solvent. google.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high selectivity and efficiency is a primary goal in the synthesis of 3-Chloro-4-(chloromethyl)thiophene. The development of novel catalytic systems is central to this effort.

Lewis acids are commonly used to catalyze chloromethylation reactions. However, traditional Lewis acids like aluminum chloride (AlCl₃) can be harsh and lead to the formation of byproducts. Research is therefore directed towards milder and more selective Lewis acid catalysts. The choice of catalyst can significantly influence the regioselectivity of the reaction, which is crucial when starting with a substituted thiophene (B33073) like 3-chlorothiophene (B103000).

The development of heterogeneous catalysts is another important trend. Unlike homogeneous catalysts, which are dissolved in the reaction mixture, heterogeneous catalysts are in a different phase (typically solid) and can be easily separated from the reaction products by filtration. This simplifies the purification process and allows for the reuse of the catalyst, making the process more cost-effective and environmentally friendly. Examples of potential heterogeneous catalysts include zeolites and metal oxides.

Future research in this domain will likely involve:

The synthesis and screening of a wide range of Lewis acid catalysts to identify those that offer the best balance of activity and selectivity for the chloromethylation of 3-chlorothiophene.

The development of robust and reusable heterogeneous catalysts that can maintain their activity over multiple reaction cycles.

The investigation of bifunctional catalysts that can promote multiple steps in the reaction sequence, leading to more efficient one-pot syntheses.

Advanced Computational Modeling for Reaction Prediction and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of catalysts and reaction conditions. For the synthesis of this compound, computational modeling can provide valuable insights into the reaction mechanism and the factors that control regioselectivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules and predict their reactivity. DFT calculations can be employed to:

Determine the most likely sites of electrophilic attack on the 3-chlorothiophene ring, thus predicting the regioselectivity of the chloromethylation reaction.

Model the transition states of the reaction to understand the reaction kinetics and identify the rate-determining step.

Simulate the interaction between the reactants and the catalyst to aid in the design of more effective catalysts.

In addition to DFT, machine learning (ML) models are emerging as a powerful tool for predicting the outcomes of chemical reactions. By training on large datasets of known reactions, ML models can learn to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. Models like RegioML have demonstrated the potential of this approach for various aromatic systems. nih.govnih.govias.ac.in

Future research in this area will focus on:

Developing specific DFT models for the chloromethylation of substituted thiophenes to accurately predict the formation of this compound.

Creating and training machine learning models with data specific to thiophene chemistry to enhance their predictive power for this class of compounds.

Combining computational predictions with experimental validation to accelerate the discovery and optimization of new synthetic routes.

| Computational Method | Application in this compound Synthesis |

| Density Functional Theory (DFT) | Predicting regioselectivity, modeling transition states, catalyst design. |

| Machine Learning (ML) | Predicting reaction outcomes based on large datasets of similar reactions. nih.govnih.govias.ac.in |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. sigmaaldrich.com Chloromethylation reactions can be hazardous, often being highly exothermic and involving toxic reagents. Flow chemistry enhances safety by minimizing the reaction volume at any given time and providing superior heat and mass transfer. google.comgoogle.com This allows for better control over reaction parameters, leading to higher yields and fewer byproducts. nih.gov

The integration of flow reactors with automated synthesis platforms represents a significant leap forward in chemical manufacturing. sigmaaldrich.com These platforms can automatically control reaction parameters such as temperature, pressure, and flow rate, and can be programmed to perform multi-step syntheses and reaction optimizations. This not only improves the efficiency and reproducibility of the synthesis but also allows for the rapid screening of different reaction conditions and catalysts.

Future trends in this area include:

The development of dedicated flow chemistry setups for the chloromethylation of thiophenes, potentially using microreactors for precise control. nih.gov

The integration of online analytical techniques (e.g., spectroscopy) into flow systems for real-time reaction monitoring and optimization.

The use of automated platforms for the high-throughput synthesis of a library of thiophene derivatives based on the this compound scaffold.

Expanding the Scope of Derivatization to Access Novel Chemical Space

This compound is a versatile building block due to the reactivity of its chloromethyl group. This group can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a wide range of derivatives.

A prominent example of its application is in the synthesis of the antifungal agent Tioconazole . In this synthesis, the chloromethyl group undergoes a nucleophilic substitution reaction with an imidazole (B134444) derivative. nbinno.com

Beyond this established application, there is significant potential to expand the chemical space accessible from this compound. The chloromethyl group can be converted into other functional groups, such as:

Alcohols , by hydrolysis.

Ethers , by reaction with alkoxides. An example is the formation of 3-Chloro-4-(phenoxymethyl)thiophene. nih.gov

Amines , by reaction with ammonia (B1221849) or amines.

Nitriles , by reaction with cyanide salts.

Thiols and thioethers , by reaction with hydrosulfide (B80085) or thiolates.

Future research will likely focus on:

Exploring a wider range of nucleophilic substitution reactions to create novel libraries of thiophene derivatives.

Utilizing the resulting derivatives as scaffolds for the synthesis of new biologically active compounds and functional materials.

Developing one-pot, multi-component reactions that utilize this compound to rapidly build molecular complexity.

The exploration of these derivatization reactions will undoubtedly lead to the discovery of new compounds with interesting properties and applications, further highlighting the importance of this compound as a key chemical intermediate.

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-(chloromethyl)thiophene, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions using halogenated precursors. For example, Pd-catalyzed C(sp²)-Br bond coupling with arylboronic acids provides a regioselective approach, achieving yields >80% under optimized conditions (e.g., Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF as a solvent at 80°C) . Alternative methods include nucleophilic substitution of chloromethyl groups on thiophene derivatives, though steric hindrance may reduce efficiency. Characterization via ¹H-NMR and GC-MS is critical to confirm purity and regiochemistry .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Key techniques include:

- ¹H-NMR/¹³C-NMR : To verify substitution patterns and chloromethyl group positioning .

- TLC : For monitoring reaction progress and intermediate purity .

- Mass spectrometry (HRMS/GC-MS) : To confirm molecular weight and fragmentation patterns .

- Melting point analysis : For solid intermediates, though the compound itself may exist as an oil depending on substituents .

Advanced Research Questions

Q. How do electronic and steric effects of the chloromethyl group influence reactivity in cross-coupling reactions?

The chloromethyl group acts as both an electron-withdrawing substituent and a steric barrier. In Pd-catalyzed couplings, it enhances electrophilicity at the thiophene ring’s C-2/C-5 positions, facilitating oxidative addition. However, steric hindrance can reduce catalytic turnover in bulky substrates. Computational studies (e.g., DFT) are recommended to map electronic effects, while kinetic experiments (e.g., variable-temperature NMR) can quantify steric limitations .

Q. What strategies mitigate toxicity risks during handling and synthesis of this compound?

The compound’s acute toxicity (Category 4 for oral/dermal/inhalation routes) necessitates:

Q. How does the chloromethyl group’s position affect the compound’s application in drug discovery?

The 4-(chloromethyl) substituent on the thiophene ring enhances electrophilicity, enabling it to act as a reactive handle for synthesizing bioactive derivatives. For example, it can undergo nucleophilic substitution with amines or thiols to generate sulfonamide or thioether linkages, which are common in kinase inhibitors (e.g., lapatinib analogs) . Comparative studies with 2- or 5-chloromethyl isomers are advised to evaluate positional effects on bioactivity .

Q. What computational methods are effective in predicting the stability of this compound derivatives?

- Molecular dynamics (MD) simulations : To assess conformational stability in solvent environments.

- Density Functional Theory (DFT) : For calculating bond dissociation energies (BDEs) of C-Cl bonds, which correlate with hydrolytic stability .

- QSAR models : To link substituent effects (e.g., Hammett σ values) with degradation rates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.